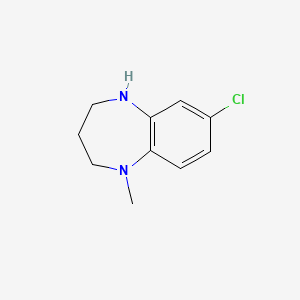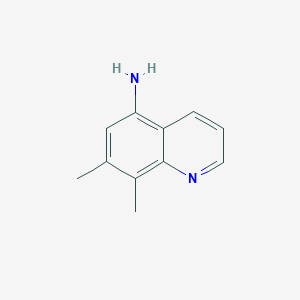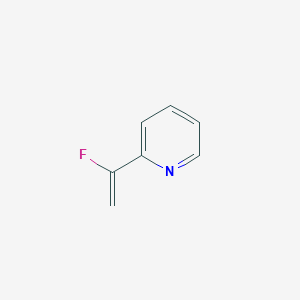
2-(1-Fluorovinyl)pyridine
Overview
Description
2-(1-Fluorovinyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. It is a colorless liquid with a molecular formula of C7H6FN.
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 2-(1-fluorovinyl)pyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds, including potential imaging agents .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . This property could influence the interaction of this compound with its targets.
Biochemical Pathways
Pyrimidine metabolism, a pathway that pyridine derivatives can potentially influence, plays a crucial role in cell growth and metabolism . Disruption of pyrimidine metabolism has been associated with tumor initiation and progression .
Pharmacokinetics
The introduction of fluorine atoms into lead structures is a common modification in pharmaceuticals, enhancing the potency, selectivity, metabolic stability, and pharmacokinetics of drugs .
Result of Action
Fluoropyridines are known to have interesting biological properties and are often used in the synthesis of biologically active compounds .
Action Environment
The stability and reactivity of fluoropyridines can be influenced by various factors, including temperature and the presence of other chemical reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Fluorovinyl)pyridine can be achieved through various methods. One common approach involves the fluorination of vinyl precursors. For instance, the direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (TBAF·3H2O) as either a base or a fluorine source provides (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds in good yields with high regioselectivities . Another method involves the use of nucleophilic fluorination reagents like DMPU/HF, which offers high acidity and compatibility with cationic metal catalysts .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale fluorination processes using optimized reaction conditions to ensure high yields and purity. These methods often utilize advanced fluorination reagents and catalysts to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Fluorovinyl)pyridine undergoes various types of chemical reactions, including substitution, addition, and coupling reactions. One of the key reactions involving this compound derivatives is the palladium-catalyzed Mizoroki-Heck reaction. This reaction utilizes (1-fluorovinyl)methyldiphenylsilane and aryl iodides in the presence of palladium acetate, silver carbonate, and molecular sieves in 1,4-dioxane.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium acetate, silver carbonate, and various fluorination reagents like TBAF·3H2O and DMPU/HF . The reaction conditions often involve elevated temperatures and the use of organic solvents like 1,4-dioxane.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the Mizoroki-Heck reaction yields 1-aryl vinyl fluorides or 1,1-diaryl vinyl fluorides in high yields and good stereoselectivity.
Scientific Research Applications
2-(1-Fluorovinyl)pyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various fluorinated compounds . In biology and medicine, fluorinated pyridine derivatives are explored for their potential as imaging agents and therapeutic compounds . The compound’s unique properties, such as high electronegativity and metabolic stability, make it valuable in drug development and diagnostic applications . Additionally, this compound is used in industrial research for the development of new materials and agrochemicals .
Comparison with Similar Compounds
2-(1-Fluorovinyl)pyridine can be compared with other fluorinated pyridine derivatives, such as 2-fluoropyridine and 2,6-difluoropyridine . These compounds share similar structural features but differ in their reactivity and applications. For example, 2-fluoropyridine is commonly used in the synthesis of pharmaceuticals and agrochemicals, while 2,6-difluoropyridine is explored for its potential in radiotherapy . The unique properties of this compound, such as its high regioselectivity in fluorination reactions, set it apart from other similar compounds .
Properties
IUPAC Name |
2-(1-fluoroethenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN/c1-6(8)7-4-2-3-5-9-7/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYUCSDZZOWUIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reported synthesis of 2-(1-Fluorovinyl)pyridines?
A1: The research describes a novel, transition-metal-free method for synthesizing 2-(1-Fluorovinyl)pyridines []. This is significant because traditional methods for forming carbon-carbon bonds often rely on expensive or toxic transition-metal catalysts. This new method uses readily available Grignard reagents and exploits the unique reactivity of α-fluoro-α,β-unsaturated-(2-pyridyl)sulfones to achieve the desired transformation. []
Q2: What role does the fluorine atom play in the reported reaction?
A2: The fluorine atom plays a crucial role in this reaction due to what is known as the "negative fluorine effect." [] Fluorine's high electronegativity makes the adjacent carbon-fluorine bond highly polarized. This polarization influences the reactivity of the molecule, making it more susceptible to attack by the Grignard reagent and facilitating the subsequent intramolecular coupling reaction.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




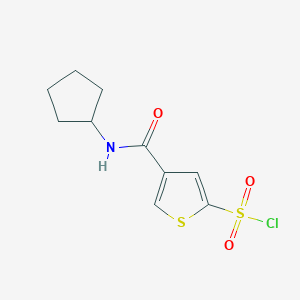

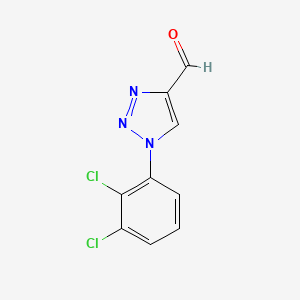
![2-(2,2-difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B1455812.png)
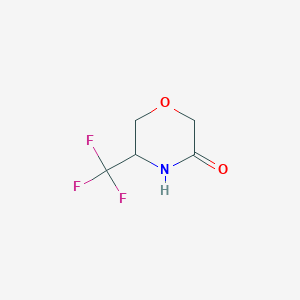
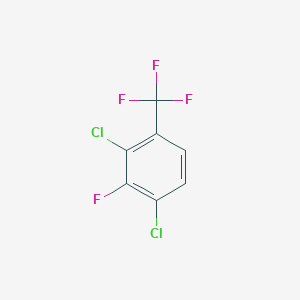


![2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B1455823.png)
